Losoxantrone hydrochloride

Description

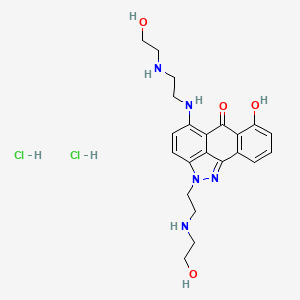

Structure

3D Structure of Parent

Properties

CAS No. |

88303-61-1 |

|---|---|

Molecular Formula |

C22H28ClN5O4 |

Molecular Weight |

461.9 g/mol |

IUPAC Name |

6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one;hydrochloride |

InChI |

InChI=1S/C22H27N5O4.ClH/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29;/h1-5,23-25,28-30H,6-13H2;1H |

InChI Key |

GDNYMYIKZYXFET-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.Cl.Cl |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.Cl |

Appearance |

Solid powder |

Other CAS No. |

88303-61-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-hydroxy-2(2-((2-hydroxyethyl) amino) ethyl)5-(2-((2-hydroxyethyl)amino)ethyl)amino anthra(1,9-cd)pyrazole-6(2H)-one anthrapyrazolone Biantrazole CI 941 CI-941 DuP 941 DUP-941 losoxantrone NSC 357885 PD 113785 |

Origin of Product |

United States |

Molecular Pharmacology and Mechanistic Insights of Losoxantrone Hydrochloride

DNA Intercalation Mechanisms and Biophysical Interactions

The primary mechanism through which Losoxantrone (B1675152) hydrochloride exerts its cytotoxic effects is by physically inserting itself into the DNA double helix. nih.gov This process, known as intercalation, disrupts the normal structure and function of DNA, thereby interfering with essential cellular processes like replication and transcription. nih.gov

As a DNA-reactive agent, Losoxantrone hydrochloride functions as an intercalator, inserting its planar chromophore between the base pairs of the DNA helix. nih.gov While this mechanism is well-established for the anthrapyrazole class of compounds, specific quantitative biophysical data, such as the equilibrium association constant (K_a) for Losoxantrone hydrochloride binding to DNA, are not extensively detailed in the available scientific literature. For its structural analog, mitoxantrone (B413), studies have reported binding affinity constants in the range of 10^5 to 10^6 M⁻¹; however, equivalent values specific to Losoxantrone have not been prominently published. nih.govnih.gov

The insertion of the Losoxantrone molecule between DNA base pairs necessitates a structural distortion of the double helix. This includes a localized unwinding of the DNA at the site of intercalation to accommodate the drug molecule. This unwinding and the associated separation, or "rise," of the base pairs create the intercalation site. While it is a fundamental consequence of the intercalation mechanism, specific quantitative measurements of the DNA unwinding angle induced by Losoxantrone hydrochloride are not detailed in the reviewed scientific literature.

Topoisomerase II Modulation

A crucial aspect of Losoxantrone hydrochloride's mechanism of action is its potent inhibition of topoisomerase II, an essential nuclear enzyme that manages DNA topology during replication, transcription, and chromosome segregation. nih.gov Drugs that target this enzyme can be broadly categorized as either catalytic inhibitors, which prevent the enzyme from functioning, or "poisons," which stabilize a transient intermediate in the enzyme's reaction cycle.

Losoxantrone hydrochloride functions as a potent topoisomerase II poison. nih.gov Instead of merely preventing the enzyme from working, it stabilizes the "cleavable complex," a transient intermediate state where the enzyme has created a double-strand break in the DNA and is covalently attached to the 5' ends of the broken DNA. nih.gov By preventing the re-ligation of these breaks, Losoxantrone leads to an accumulation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic and trigger apoptotic pathways. nih.gov

Research has demonstrated that the potency of Losoxantrone (also referred to as DuP 941) in generating these DNA double-strand breaks through the induction of topoisomerase II cleavable complexes is consistent with its cytotoxic potency. nih.gov In comparative studies, the cytostatic potency of Losoxantrone was found to be slightly less than that of doxorubicin (B1662922) but greater than other agents like DuP 937 and amsacrine. nih.gov Furthermore, sequencing of the drug-induced topoisomerase II cleavage sites within human c-myc DNA revealed that Losoxantrone and other anthrapyrazoles share a common cleavage pattern with mitoxantrone, which is distinct from the patterns produced by other classes of topoisomerase II inhibitors. nih.gov

| Compound | Relative Cytostatic Potency | Primary Mechanism |

|---|---|---|

| Mitoxantrone | Highest | Topoisomerase II Poison |

| Doxorubicin | High | Topoisomerase II Poison |

| Losoxantrone (DuP 941) | High (Slightly less than Doxorubicin) | Topoisomerase II Poison |

| Azatoxin | Intermediate | Topoisomerase II Poison |

| DuP 937 | Intermediate | Topoisomerase II Poison |

| Amsacrine | Lower | Topoisomerase II Poison |

| VP-16 (Etoposide) | Lowest in this comparison | Topoisomerase II Poison |

Humans express two isoforms of topoisomerase II: alpha (IIα) and beta (IIβ). nih.gov Topoisomerase IIα is primarily expressed in proliferating cells and is essential for chromosome segregation during mitosis, making it a key target for anticancer drugs. frontiersin.orgnih.gov In contrast, topoisomerase IIβ is expressed in both dividing and quiescent cells, including terminally differentiated cells like cardiomyocytes. nih.gov The activity of topoisomerase II inhibitors against the β isoform has been linked to adverse effects, such as cardiotoxicity. nih.gov

While the differential selectivity of topoisomerase II inhibitors is a critical area of research, studies specifically detailing the isoform selectivity of Losoxantrone hydrochloride against topoisomerase IIα versus topoisomerase IIβ are not extensively reported in the reviewed scientific literature.

Other Putative Molecular Targets and Signaling Pathways of Losoxantrone Hydrochloride

One of the key alternative mechanisms is the generation of reactive oxygen species (ROS). patsnap.com The production of these highly reactive molecules within cancer cells induces significant oxidative stress. This stress can lead to damage of essential cellular components, including lipids, proteins, and DNA, further contributing to the cytotoxic effects of losoxantrone hydrochloride and promoting apoptosis. patsnap.com

Furthermore, losoxantrone hydrochloride has been observed to modulate the expression of various genes that are critical for cell cycle regulation and programmed cell death (apoptosis). patsnap.com It can upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, thereby shifting the cellular balance towards cell death. patsnap.com

Investigations into the broader bioactivity of similar compounds have revealed other potential targets. For instance, mitoxantrone, an analogue of losoxantrone, has been shown to inhibit protein kinase C (PKC), an enzyme involved in various signal transduction pathways that control cell growth and differentiation. selleckchem.com Mitoxantrone also activates the NF-kappaB signaling pathway and promotes the degradation of its inhibitor, IkappaBalpha. selleckchem.com

Other studies have identified mitoxantrone as an inhibitor of PIM1 kinase and ubiquitin-specific peptidase 11 (USP11), both of which are implicated in cancer cell survival and proliferation. Additionally, mitoxantrone has demonstrated immunomodulatory effects by suppressing the proliferation of T cells, B cells, and macrophages. nih.gov It can also impair antigen presentation and reduce the secretion of pro-inflammatory cytokines. nih.gov More recent research has even pointed to mitoxantrone as a potential inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), a key regulator of protein synthesis. nih.gov Given the structural similarity between losoxantrone and mitoxantrone, it is plausible that losoxantrone may share some of these additional molecular targets. wikipedia.org

Interactive Data Table: Putative Molecular Targets and Signaling Pathways of Anthrapyrazole Compounds

| Target/Pathway | Compound | Effect | Potential Outcome |

| Reactive Oxygen Species (ROS) Generation | Losoxantrone hydrochloride | Induction of ROS | Increased oxidative stress and cellular damage |

| Gene Expression Modulation | Losoxantrone hydrochloride | Upregulation of pro-apoptotic genes, downregulation of anti-apoptotic genes | Promotion of apoptosis |

| Protein Kinase C (PKC) | Mitoxantrone | Inhibition | Alteration of signal transduction and cell growth |

| NF-kappaB Signaling | Mitoxantrone | Activation and stimulation of IkappaBalpha degradation | Modulation of inflammatory and survival pathways |

| PIM1 Kinase | Mitoxantrone | Inhibition | Reduction of cell survival and proliferation |

| Ubiquitin-Specific Peptidase 11 (USP11) | Mitoxantrone | Inhibition | Impairment of DNA repair and promotion of cell death |

| Immune Cells (T cells, B cells, Macrophages) | Mitoxantrone | Suppression of proliferation | Immunomodulatory effects |

| Eukaryotic Elongation Factor 2 Kinase (eEF-2K) | Mitoxantrone | Potential Inhibition | Disruption of protein synthesis |

Structure Activity Relationships Sar and Rational Design of Losoxantrone Hydrochloride Analogs

Fundamental Anthrapyrazole Core Structure-Activity Principles

The anthrapyrazole scaffold is a key determinant of the cytotoxic activity of this class of compounds. This planar polycyclic system is responsible for the primary mechanism of action, which involves intercalation into DNA and inhibition of topoisomerase II. The fundamental structure consists of a tetracyclic aromatic core, which is essential for the flat geometry required for insertion between DNA base pairs.

Key structural features of the anthrapyrazole core that are critical for its activity include:

Planarity: The aromatic nature of the fused ring system provides the necessary flatness to allow for effective intercalation into the DNA double helix.

Chromophore: The extended π-system of the chromophore is crucial for the binding interactions with DNA.

Side Chain Attachment Points: The core structure provides specific positions, notably at the N-2 and C-5 positions, for the attachment of side chains that significantly modulate the compound's biological properties.

Impact of Side Chain Modifications on Biological Activity

The nature and positioning of side chains on the anthrapyrazole core are critical for modulating the biological activity, including cytotoxicity and DNA binding affinity.

Role of Amine Functionalities (e.g., tertiary vs. secondary amines)

Studies have shown that the nature of the amine functionalities in the side chains significantly influences the cytotoxic activity of anthrapyrazole analogs. A key comparison has been made between tertiary and secondary amines in the side chain at the N-2 position.

Research indicates that a tertiary amine in the basic side chain at N-2 generally leads to increased cytotoxic activity compared to a secondary amine at the same position. nih.gov This enhancement in activity is observed in many analogs. However, this effect is not universally consistent and can be influenced by the presence of other substituents, such as a basic side chain at the C-5 position. nih.gov The protonated amino groups are also highlighted in 3D-QSAR studies as being important for electrostatic interactions that contribute to high cell growth inhibitory activity.

Influence of Halogen Substituents on Activity

The introduction of halogen substituents onto the anthrapyrazole core or its side chains has been explored to modulate activity. However, the effects of these modifications have not always been straightforward or predictable.

For instance, the presence of a chlorine substituent on the basic side chain at N-2 did not demonstrate a consistent effect on the cytotoxic activity of the analogs. nih.gov Similarly, moving a chlorine substituent from the C-5 to the C-7 position of the anthrapyrazole ring did not result in a consistent change in cytotoxic activity. nih.gov In contrast, another study suggested that a chloro group at the 7-position could potentially decrease DNA binding, possibly due to steric hindrance that interferes with intercalation.

Linker Chain Length and Bisintercalation Potential of Analogs

The concept of bisintercalation, where a molecule has two intercalating moieties connected by a linker, has been applied to the design of novel anthrapyrazole analogs with enhanced DNA binding affinity. The length of the linker chain connecting the two anthrapyrazole units is a critical parameter for achieving effective bisintercalation.

A study on a series of amide-coupled bisanthrapyrazole derivatives found that compounds with linker chains consisting of two or three methylene (B1212753) units were capable of forming bisintercalation complexes with DNA. nih.gov These bisintercalating analogs exhibited strong DNA binding, with affinities comparable to or greater than that of doxorubicin (B1662922). nih.gov This demonstrates that an optimal linker length is crucial for allowing both chromophores to intercalate simultaneously into the DNA helix.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable tools in the rational design of new drugs.

3D-QSAR Studies on Anthrapyrazole Analogs

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to understand the SAR of anthrapyrazole analogs. nih.govacs.org These studies involve aligning the 3D structures of a series of compounds and correlating their steric and electrostatic fields with their biological activities.

For a series of anthrapyrazole analogs of losoxantrone (B1675152) and piroxantrone, 3D-QSAR analyses yielded statistically significant models. nih.govacs.org The key findings from these studies include:

Hydrogen-Bond Donor Interactions: The models revealed that hydrogen-bond donor interactions are crucial for high cell growth inhibitory activity. nih.govacs.org

Electrostatic Interactions: Favorable electrostatic interactions, particularly involving the protonated amino side chains, were also identified as a significant contributor to the biological activity. nih.govacs.org

These 3D-QSAR models provide a detailed 3D map of the structural features required for potent cytotoxic activity, guiding the design of new analogs with optimized interactions with their biological target. For instance, a 2D- and 3D-QSAR analysis of 9-aza-anthrapyrazoles also concluded that their anticancer activity is strongly dependent on electrostatic interactions.

Below is an interactive data table summarizing the structure-activity relationships discussed:

| Structural Modification | Effect on Biological Activity | Supporting Evidence |

| Core Structure | Essential for DNA intercalation and topoisomerase II inhibition. | Planar aromatic system allows for insertion between DNA base pairs. |

| N-2 Side Chain Amine | Tertiary amines generally show higher cytotoxicity than secondary amines. | Comparative studies of N-2 side chain analogs. nih.gov |

| Halogen Substitution | Inconsistent effects on cytotoxicity. A 7-chloro group may decrease DNA binding. | Studies on chloro-substituted analogs. nih.gov |

| Linker Chain Length (Bisintercalators) | Linkers of 2-3 methylene units enable effective bisintercalation and strong DNA binding. | Research on amide-coupled bisanthrapyrazoles. nih.gov |

| 3D-QSAR Features | Hydrogen-bond donor and electrostatic interactions are key for high activity. | CoMFA and CoMSIA studies on anthrapyrazole analogs. nih.govacs.org |

Computational Molecular Modeling and Docking Approaches in Analog Design

Central to the contemporary drug design paradigm, computational modeling serves as a powerful tool to elucidate the intricate interactions between a ligand, such as a losoxantrone analog, and its biological target. For losoxantrone and its related anthrapyrazole compounds, the primary targets are DNA and the enzyme topoisomerase II. Molecular docking simulations and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding and predicting the binding affinities and biological activities of novel analogs.

A significant advancement in this area was a structure-based 3D-QSAR study on a series of 13 anthrapyrazole analogs of losoxantrone and the related compound piroxantrone. nih.gov This research utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) to construct predictive models of the compounds' cell growth inhibitory activity. nih.gov

Molecular Docking and Alignment:

The initial and critical step in this research involved docking the anthrapyrazole analogs into a model of DNA. nih.gov This process simulates the binding orientation and conformation of the small molecule within the DNA minor groove, a key interaction for this class of drugs. The accuracy of the subsequent QSAR models is highly dependent on the quality of this initial structural alignment.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA):

Following the docking and alignment, CoMFA and CoMSIA models were generated. These methods correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields (in CoMFA) and additional physicochemical properties like hydrophobicity, and hydrogen bond donor and acceptor characteristics (in CoMSIA). nih.gov

The study on losoxantrone analogs yielded statistically significant CoMFA and CoMSIA models, indicating a strong predictive capability. nih.gov The key findings from these models highlighted the critical role of specific molecular interactions in determining the cytotoxic potential of these compounds. Specifically, the 3D-QSAR analyses revealed that:

Hydrogen-bond donor interactions are crucial for high cell growth inhibitory activity. nih.gov

Electrostatic interactions , particularly involving the protonated amino side chains of the anthrapyrazoles, are also a major contributor to their potency. nih.gov

These findings provide a clear roadmap for the rational design of new losoxantrone analogs. By focusing on modifications that enhance these favorable hydrogen-bonding and electrostatic interactions, medicinal chemists can synthesize novel compounds with a higher probability of improved anticancer activity. The contour maps generated from the CoMFA and CoMSIA analyses provide a visual representation of these favorable and unfavorable regions around the molecule, guiding further structural modifications.

While specific statistical data from the aforementioned study are not publicly available, the table below illustrates the typical parameters used to evaluate the robustness and predictive power of CoMFA and CoMSIA models in similar studies.

| Parameter | Description | Typical Value for a Robust Model |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by systematically leaving out samples during model construction and predicting their activity. | > 0.5 |

| r² (Non-cross-validated r²) | The coefficient of determination, indicating how well the model fits the training set data. | > 0.6 |

| SEE (Standard Error of Estimate) | A measure of the goodness of fit, representing the deviation of the predicted values from the experimental values. | Lower values indicate a better fit. |

| F-value | The F-test value, indicating the statistical significance of the model. | Higher values indicate greater significance. |

| Field Contributions (%) | The relative contribution of each molecular field (steric, electrostatic, hydrophobic, etc.) to the overall activity. | Varies depending on the specific ligand-receptor interactions. |

This table presents typical values for robust QSAR models and is for illustrative purposes. The specific values for the losoxantrone analog study were reported as statistically significant.

Cytotoxicity Spectrum Across Diverse Cancer Cell Lines

The cytotoxic activity of Losoxantrone has been evaluated in comprehensive preclinical screenings, demonstrating a broad spectrum of activity against various cancer cell types. A significant body of this evaluation comes from its inclusion in the National Cancer Institute (NCI) preclinical antitumor drug discovery screen, which tested its efficacy against a panel of 60 different human cancer cell lines. nih.gov

In the NCI-60 screen, Losoxantrone (referred to as DuP 941) was tested against a panel of leukemia cell lines. nih.gov Analysis of its cytotoxic profile revealed a pattern of activity closely related to that of mitoxantrone (B413), indicating a similar mechanism of action against hematological cancer cells. nih.gov While specific IC50 values for Losoxantrone against the K562 cell line are not detailed in the available literature, the comparative analysis confirms its potent cytostatic activity against leukemia cells. nih.gov For context, the related compound mitoxantrone has demonstrated significant activity against leukemia cell lines, including K562. nih.gov

Data regarding the specific cytotoxicity of Losoxantrone hydrochloride against Chinese Hamster Ovary (CHO) cells is not prominently available in the reviewed scientific literature.

Losoxantrone's efficacy extends to various solid tumor cell lines. The comprehensive NCI screen included multiple human breast carcinoma cell lines. revvity.co.jp The cytotoxic profile of Losoxantrone in these cell lines was found to be highly similar to that of mitoxantrone, a compound with known clinical activity in breast cancer. nih.govbreastcancer.org For the related compound mitoxantrone, cytotoxic activity has been quantified in human breast carcinoma cell lines MDA-MB-231 and MCF-7, with IC50 values of 18 nM and 196 nM, respectively. cancer-research-network.com

Specific preclinical data on the in vitro efficacy of Losoxantrone hydrochloride against a panel of head and neck squamous cell carcinoma cell lines is limited in the available literature.

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytostatic potency of Losoxantrone (DuP 941) was established in the NCI-60 screen, where its activity was ranked as slightly less potent than doxorubicin but comparable to mitoxantrone. nih.gov While a comprehensive list of IC50 values across all 60 cell lines is not provided, the study confirms its high potency as a topoisomerase II inhibitor. nih.gov

Below is a table of representative IC50 values for the related compound, Mitoxantrone, which exhibits a similar cytotoxic profile to Losoxantrone. nih.gov

| Cell Line | Cancer Type | IC50 Value (nM) |

| MDA-MB-231 | Human Breast Cancer | 18 |

| MCF-7 | Human Breast Cancer | 196 |

This data is for Mitoxantrone, a compound with a cytotoxic profile closely related to Losoxantrone, and is provided for comparative context. nih.govcancer-research-network.com

Cell Growth Inhibition Kinetics and Assays (e.g., MTT Cell Growth Inhibition Assay)

The evaluation of Losoxantrone's effect on cell proliferation relies on established in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation. This assay is fundamental in determining the IC50 values of chemotherapeutic agents.

In this assay, metabolically active cells utilize dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The resulting formazan can be solubilized and quantified by spectrophotometry. A decrease in the signal compared to untreated control cells indicates a reduction in cell viability and an inhibition of cell growth. This method was integral to the large-scale screening efforts by the NCI to determine the cytotoxic profiles of compounds like Losoxantrone. nih.gov

Induction of Cellular DNA Damage and Apoptosis

The primary mechanism of action for anthrapyrazoles like Losoxantrone involves the induction of significant DNA damage, which ultimately triggers programmed cell death, or apoptosis. nih.gov This process is initiated through direct interaction with DNA and the inhibition of essential nuclear enzymes.

Losoxantrone functions as a potent topoisomerase II inhibitor. nih.gov Topoisomerase II is an enzyme crucial for managing DNA topology during replication by creating and resealing transient double-strand breaks. Losoxantrone intercalates into the DNA and stabilizes the complex formed between topoisomerase II and the DNA strand. nih.gov This action prevents the enzyme from resealing the breaks it creates, leading to an accumulation of permanent DNA double-strand breaks. nih.gov The presence of these breaks is a powerful signal for the cell to initiate the apoptotic cascade, as the genomic damage is too extensive for repair. The potency of Losoxantrone in generating these DNA double-strand breaks is directly correlated with its cytotoxicity. nih.gov

Preclinical in Vitro Efficacy and Cellular Response Profiling

Preclinical In Vitro Efficacy

Losoxantrone (B1675152) hydrochloride is an anthrapyrazole compound recognized for its potent anticancer properties, which are significantly mediated through the induction of apoptosis, or programmed cell death. patsnap.com The mechanism of action is multifaceted, involving several biochemical interactions that culminate in the inhibition of cancer cell proliferation and the activation of apoptotic pathways. patsnap.com Key mechanisms include the intercalation of the compound into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. patsnap.compatsnap.com This interference with fundamental cellular processes leads to an accumulation of DNA damage, which serves as a primary trigger for apoptosis. patsnap.com

The apoptotic response to Losoxantrone involves the modulation of gene expression, tipping the cellular balance towards cell death by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. patsnap.com The intrinsic, or mitochondrial, pathway of apoptosis is centrally involved in this process. mayo.edu This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2). mayo.edunih.gov In response to cellular stress induced by compounds like Losoxantrone, the balance shifts to favor the pro-apoptotic proteins. nih.gov

Studies on the closely related compound, Mitoxantrone (B413), have shown that it induces apoptosis through the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP). mayo.edunih.gov The formation of pores in the mitochondrial membrane results in the release of apoptogenic factors, such as cytochrome c, into the cytoplasm. mayo.edunih.gov

The release of these factors initiates a cascade of proteolytic enzymes known as caspases. mayo.edunih.gov This cascade is a hallmark of apoptosis. The process typically involves the activation of initiator caspases, which then cleave and activate effector caspases. nih.gov Research has demonstrated that treatment with related compounds leads to the activation of Caspase-3, a key executioner caspase responsible for cleaving numerous cellular substrates, ultimately leading to the morphological and biochemical characteristics of apoptosis. nih.govnih.gov

The table below summarizes the key molecular events involved in the induction of apoptosis by anthrapyrazole compounds like Losoxantrone.

| Molecular Target/Event | Observed Effect | Consequence |

| DNA Intercalation | Insertion between DNA base pairs | Disruption of DNA structure and function patsnap.com |

| Topoisomerase II | Inhibition of enzyme activity | Accumulation of DNA double-strand breaks patsnap.compatsnap.comnih.gov |

| Bcl-2 Family Proteins | Upregulation of Bax/Bim; Downregulation of Bcl-2 | Promotion of mitochondrial membrane permeabilization nih.gov |

| Mitochondrial Membrane | Loss of membrane potential | Release of apoptogenic factors (e.g., cytochrome c) nih.gov |

| Caspase Cascade | Activation of effector caspases (e.g., Caspase-3) | Execution of programmed cell death nih.govnih.gov |

| Gene Expression | Upregulation of pro-apoptotic genes; Downregulation of anti-apoptotic genes | Shifting the cellular balance towards apoptosis patsnap.com |

The regulation of Bcl-2 family proteins is a critical control point in the intrinsic apoptotic pathway. The following table details the roles of specific members of this family in response to treatment.

| Protein | Family Role | Effect of Treatment | Reference |

| Bcl-2 | Anti-apoptotic | Downregulated | nih.gov |

| Bax | Pro-apoptotic | Upregulated | nih.gov |

| Bim | Pro-apoptotic | Upregulated | nih.gov |

Preclinical in Vivo Antitumor Activity in Experimental Models

Efficacy in Murine Tumor Systems

Comprehensive searches for specific preclinical data on the efficacy of losoxantrone (B1675152) hydrochloride in murine tumor systems, such as murine leukemia or solid tumor models, did not yield detailed research findings or data tables within the public domain. While the broader class of anthrapyrazoles has been evaluated in such models, specific outcomes attributable solely to losoxantrone hydrochloride are not extensively documented in available literature.

Antitumor Activity against Human Tumor Xenografts

The evaluation of losoxantrone hydrochloride's efficacy has extended to human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. These models provide a platform to assess the agent's activity against human-derived cancers.

Prostatic Carcinoma Xenograft Models (e.g., DU145, PC3)

Activity in Other Xenograft Models

Information regarding the antitumor activity of losoxantrone hydrochloride in other human tumor xenograft models is similarly limited in the public scientific literature. While it is a common practice in drug development to test a new compound against a panel of different human tumor xenografts to understand its spectrum of activity, the detailed findings from such studies for losoxantrone hydrochloride are not widely reported.

Mechanisms of Acquired and Intrinsic Drug Resistance to Losoxantrone Hydrochloride

Role of Topoisomerase II Alterations in Resistance Development

The primary mechanism of action for losoxantrone (B1675152) and related compounds is the inhibition of DNA topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. Resistance to these agents is frequently associated with quantitative and qualitative changes in this enzyme.

Research on cell lines resistant to the related anthracenedione, mitoxantrone (B413), has revealed specific alterations in topoisomerase II that likely contribute to a resistant phenotype for losoxantrone as well. In a human leukemia cell line (HL-60) selected for mitoxantrone resistance, notable changes in both isoforms of topoisomerase II (α and β) were observed. These changes include:

Altered Gene and mRNA Transcripts: The reduction in enzyme levels is linked to changes at the genetic and transcriptional level. In mitoxantrone-resistant HL-60 cells, a twofold reduction in the 6.3-kilobase topoisomerase IIα mRNA was observed, along with the appearance of a novel 4.8-kilobase transcript. nih.gov Furthermore, the absence of the topoisomerase IIβ protein was associated with a near-complete lack of its corresponding mRNA. nih.gov

Structural Changes and Subcellular Localization: Structural alterations in one of the topoisomerase IIα alleles have been identified in resistant cells, potentially leading to the production of a truncated, M(r) 160,000 protein. nih.gov This altered protein is predominantly found in the cytoplasm, in contrast to the nuclear localization of the functional enzyme, which may prevent the drug from reaching its target. nih.gov

These alterations collectively reduce the amount of functional topoisomerase II available to interact with losoxantrone, thereby diminishing the drug's cytotoxic effects.

Cross-Resistance Profiles with Other Antineoplastic Agents (e.g., doxorubicin (B1662922), mitoxantrone, etoposide)

A common feature of resistance to topoisomerase II inhibitors is the development of cross-resistance to other agents that share a similar mechanism of action. This phenomenon is observed in cells with acquired resistance to losoxantrone and its analogs.

Studies have demonstrated incomplete cross-resistance between mitoxantrone and doxorubicin, suggesting that while the mechanisms may overlap, they are not identical. nih.gov This has led to the clinical investigation of combining these agents. nih.gov

Etoposide-resistant cells, which have reduced levels of topoisomerase II, have been shown to be cross-resistant to pixantrone, an aza-anthracenedione structurally related to losoxantrone. nih.gov This supports the central role of topoisomerase II alterations in mediating resistance across this class of drugs.

| Antineoplastic Agent | Relationship to Losoxantrone Resistance |

| Doxorubicin | Incomplete cross-resistance observed with the related compound mitoxantrone. |

| Mitoxantrone | High degree of cross-resistance expected due to structural and mechanistic similarity. |

| Etoposide | Etoposide-resistant cells with reduced topoisomerase II levels show cross-resistance to related anthracenediones. |

Cellular Mechanisms of Resistance Beyond Target Modification (e.g., altered drug uptake or efflux)

Beyond alterations in topoisomerase II, cellular mechanisms that reduce the intracellular concentration of losoxantrone at its target site play a significant role in drug resistance. These mechanisms primarily involve the active transport of the drug out of the cell by efflux pumps.

The development of resistance to mitoxantrone has been associated with the emergence of a novel, energy-dependent drug efflux pump. nih.gov This mechanism leads to a reduction in intracellular drug accumulation and is distinct from the well-characterized P-glycoprotein pump. nih.gov Key findings include:

Reduced Intracellular Drug Accumulation: Low-level mitoxantrone resistance has been directly linked to a decreased concentration of the drug inside the cell. nih.gov

ATP-Dependent Efflux: The process of pumping the drug out of the cell requires energy in the form of ATP. nih.gov

Altered Nuclear/Cytoplasmic Distribution: In resistant cells, a significant decrease in the nuclear-to-cytoplasmic ratio of the drug has been observed, further limiting its access to the DNA and topoisomerase II in the nucleus. nih.gov

Advanced Research Topics and Methodological Approaches in Losoxantrone Hydrochloride Study

Metabolite Profiling and Biotransformation Research (Preclinical Focus)

Preclinical metabolite profiling and biotransformation studies are crucial for understanding the metabolic fate of a drug candidate like Losoxantrone (B1675152) hydrochloride (CI-941). nih.gov These investigations aim to identify the metabolic pathways and the resulting metabolites, which could be therapeutically active, inactive, or potentially toxic. nih.gov Such information is vital for optimizing lead compounds and ensuring their safety and efficacy. nih.gov

In a key preclinical study using primary cultures of rat hepatocytes, the oxidative biotransformation of losoxantrone was extensively investigated. nih.gov The research identified twelve distinct metabolites of losoxantrone. nih.gov The primary metabolic pathway observed was a monohydroxylation of the phenolic part of the losoxantrone chromophore. nih.gov This reaction, catalyzed by the cytochrome P450 enzyme system, resulted in metabolites with ortho- and para-hydroquinonoid structures. nih.gov

The oxidative activation of the ortho-hydroxylated metabolite was confirmed by the identification of a subsequent glutathione (B108866) conjugate. nih.gov This finding suggests that losoxantrone can form covalent bonds with intracellular nucleophilic targets, which may be linked to its mechanism of action. nih.gov The study also demonstrated that the metabolism of losoxantrone was significantly suppressed when rat hepatocytes were incubated with metyrapone, a cytochrome P450 inhibitor. nih.gov In contrast, human tumor HepG2 cells did not show any biotransformation of losoxantrone under the same incubation conditions, highlighting species-specific differences in metabolism. nih.gov

| Biological System | Key Metabolic Pathway | Enzyme System | Identified Metabolites/Products | Observations |

|---|---|---|---|---|

| Primary Rat Hepatocytes | Monohydroxylation | Cytochrome P450 | - Ortho-hydroquinonoid metabolites

| Metabolism was suppressed by the P450 inhibitor, metyrapone. nih.gov |

| Human Tumor HepG2 Cells | N/A | N/A | No metabolites detected | Showed no CI-941 biotransformation after incubation. nih.gov |

Development of Analytical Methods for Preclinical Characterization

The preclinical characterization of Losoxantrone hydrochloride relies on robust analytical methods to quantify the drug in biological matrices and to study its interactions with various molecules.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of losoxantrone and related compounds in preclinical studies. nih.govnih.gov It is used for the elucidation of metabolite structures, quantification in biological samples, and assessing the efficiency of drug encapsulation in delivery systems. nih.govgoogle.com

A common approach for analyzing similar compounds like mitoxantrone (B413) in plasma and tissue homogenates involves a simple and rapid HPLC assay with UV detection. nih.govresearchgate.net Sample preparation typically utilizes protein precipitation. nih.govresearchgate.net The chromatographic separation is often achieved on a C18 reverse-phase column. nih.govresearchgate.net For losoxantrone metabolite identification, HPLC is coupled with mass spectrometry (LC-MS) and tandem mass spectrometry to elucidate the structures of biotransformation products. nih.gov

| Parameter | Description | Example Application |

|---|---|---|

| Sample Preparation | Protein precipitation with agents like sulfosalicylic acid and acetonitrile (B52724). nih.govresearchgate.net | Quantification in plasma and tissue homogenates. nih.gov |

| Stationary Phase (Column) | Nucleosil C18, 250mm x 4mm I.D. nih.govresearchgate.net | Separation of parent drug from metabolites and endogenous components. nih.gov |

| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., 10mM sodium phosphate). nih.govresearchgate.net | Achieving resolution of the analyte and internal standard. nih.gov |

| Detection | UV detection at a specific wavelength (e.g., 610 nm for mitoxantrone). nih.govresearchgate.net | Quantification with a lower limit of 5 ng/ml in plasma. nih.gov |

Spectroscopic methods are invaluable for investigating the interactions of losoxantrone with biological macromolecules and delivery systems at a molecular level.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to quantify drug-carrier interactions, such as the binding of the drug to surfactant micelles, which can serve as simple models for biological membranes. nih.gov The interaction of a related compound, mitoxantrone, with non-ionic micelles has been shown to reduce the drug's dimerization process, with the drug molecules being encapsulated as monomers. nih.gov UV-Vis absorption spectroscopy can determine parameters like the binding constant and the micelle-water partition coefficient. nih.gov The absorption spectra of these compounds typically show maxima around 610 nm and 660 nm. mdpi.comresearchgate.net Changes in these peaks, such as a red shift, can indicate the drug's incorporation into a more hydrophobic environment like a micelle. mdpi.com

Fluorescence Spectroscopy: This highly sensitive technique is used to study the binding of compounds to macromolecules like DNA. The intrinsic fluorescence of the anthracenedione structure allows for such investigations. For instance, mitoxantrone has excitation maxima at 610 and 660 nm and an emission maximum at 685 nm. nih.gov The fluorescence intensity can be altered by environmental factors like pH. nih.gov When the drug binds to DNA, the emission spectrum is red-shifted, and the fluorescence polarization is enhanced, confirming the interaction. nih.gov This method is also sensitive enough to measure serum concentrations in the nanomolar range. nih.gov

| Technique | Parameter Measured | Key Findings for Related Compounds |

|---|---|---|

| UV-Visible Spectroscopy | - Binding constant

| - Quantifies drug interaction with micelles. nih.gov |

| Fluorescence Spectroscopy | - Emission/Excitation maxima

| - Confirms binding to DNA through red-shift and enhanced polarization. nih.gov |

Research into Novel Drug Delivery Systems (e.g., in situ forming implants, liposomal formulations)

To improve the therapeutic index of chemotherapeutic agents like losoxantrone, research into novel drug delivery systems is a key area. researchgate.net These systems aim to enhance drug stability, provide sustained release, and target tumor tissues, thereby increasing efficacy and reducing systemic toxicity. nih.gov

In situ forming implants (ISFIs): These are injectable liquid formulations that, upon injection, transform into a solid or semi-solid depot. nih.govnih.gov This transition is often triggered by a solvent exchange mechanism where a water-miscible solvent carrying a biodegradable polymer, such as poly(lactide-co-glycolide) (PLGA), diffuses away and is replaced by aqueous body fluids, causing the polymer to precipitate and encapsulate the drug. nih.govresearchgate.net ISFIs are advantageous as they are less invasive than solid implants, easier to manufacture, and can provide controlled, long-term drug release, reducing the need for frequent injections. nih.govmdpi.com The drug release profile from these systems is complex, often characterized by an initial burst release followed by sustained release governed by diffusion and polymer degradation. nih.gov

Liposomal formulations: Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. mdpi.com They can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and altering their pharmacokinetic profile. mdpi.commdpi.com For anthracycline-type drugs, liposomal formulations can enhance drug stability, sustain release, and improve targeting to tumor tissues. nih.gov The encapsulation efficiency of drugs like mitoxantrone in liposomes can be very high, often exceeding 80-90%. google.comresearchgate.net Pegylated liposomes (coated with polyethylene (B3416737) glycol) have been shown to alter the tissue distribution of the encapsulated drug, leading to a more favorable therapeutic response in preclinical studies. nih.gov

| Delivery System | Composition Principle | Formation/Mechanism | Preclinical Advantages |

|---|---|---|---|

| In situ Forming Implants (ISFIs) | Biodegradable polymer (e.g., PLGA) dissolved in a biocompatible solvent. nih.gov | Phase inversion upon injection: solvent diffuses out, water diffuses in, causing polymer precipitation to form a drug-loaded depot. researchgate.net | - Sustained, long-term drug release. nih.gov |

| Liposomal Formulations | Phospholipid bilayers forming vesicles that encapsulate the drug. mdpi.com | Self-assembly of lipids (e.g., phosphatidylcholine, cholesterol) in aqueous media to entrap the drug. google.com | - Enhanced drug stability and solubility. nih.gov |

Theoretical Foundations and Future Directions in Losoxantrone Hydrochloride Research

Elucidating Novel or Ancillary Mechanisms of Action

Losoxantrone (B1675152) hydrochloride, a member of the anthrapyrazole class of compounds, is primarily recognized for its potent anti-cancer properties. Its established mechanism of action involves a multi-faceted approach to inducing cancer cell death, primarily through DNA intercalation and the inhibition of topoisomerase II. patsnap.com By inserting itself between the base pairs of the DNA double helix, losoxantrone disrupts DNA structure and function, thereby halting the replication process essential for the proliferation of cancer cells. patsnap.com Furthermore, its inhibition of topoisomerase II, an enzyme critical for relieving torsional strain during DNA replication, leads to an accumulation of DNA double-strand breaks. This substantial DNA damage triggers apoptosis, or programmed cell death, in cancer cells. patsnap.com

Beyond these primary mechanisms, research indicates that losoxantrone hydrochloride also contributes to the generation of reactive oxygen species (ROS) within cancer cells. patsnap.com These highly reactive molecules inflict damage upon various cellular components, including lipids, proteins, and DNA, inducing oxidative stress that further enhances the drug's cytotoxic effects. patsnap.com Additionally, losoxantrone has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor activity. patsnap.com

Ancillary to its direct cytotoxic effects, the broader class of anthrapyrazoles, to which losoxantrone belongs, has been investigated for immunomodulatory properties. For instance, the related compound mitoxantrone (B413) has been shown to suppress the proliferation of T cells, B cells, and macrophages. researchgate.net It can also impair antigen presentation and reduce the secretion of pro-inflammatory cytokines, while enhancing T-cell suppressor functions and inhibiting B-cell activity and antibody production. researchgate.net These immunomodulatory effects suggest that anthrapyrazoles may not only directly kill cancer cells but also influence the tumor microenvironment and the host's immune response to the malignancy.

The development of next-generation anthrapyrazole derivatives is guided by the objective of enhancing therapeutic efficacy while minimizing off-target toxicities, a common challenge in chemotherapy. A key design principle for the anthrapyrazole class was to create intercalating agents with a reduced potential for generating free radicals, which are associated with the cardiotoxicity observed in earlier anthracycline drugs like doxorubicin (B1662922). nih.gov This was achieved by structural modifications that led to a decrease in superoxide (B77818) formation and inhibition of lipid peroxidation in selected compounds. nih.gov

Future design strategies aim to build upon this foundation by further refining the chemical structure to improve target specificity and reduce adverse effects. For example, the development of pixantrone, an aza-anthracenedione, showcases a unique chemical structure that distinguishes it from both anthracyclines and other anthracenediones. nih.gov Such modifications can alter the drug's pharmacological properties, potentially leading to improved safety profiles. nih.gov

A significant focus in the design of new derivatives is to enhance their selectivity for cancer cells over healthy cells. While losoxantrone exhibits some level of selectivity, toxicity to normal cells remains a concern. patsnap.com Therefore, medicinal chemists are exploring strategies to increase the therapeutic window. This includes the development of compounds that may be preferentially activated within the tumor microenvironment or that have a higher affinity for molecular targets that are overexpressed in cancer cells.

Another important consideration is overcoming drug resistance. Tumors can develop resistance to chemotherapy through various mechanisms. Designing novel anthrapyrazole derivatives that can circumvent these resistance mechanisms is a critical area of research. This could involve creating molecules that are not recognized by drug efflux pumps or that can still induce cell death in cells with mutated topoisomerase II.

The preclinical evaluation of novel anthrapyrazole derivatives requires a comprehensive and integrated research strategy to accurately predict their clinical potential. Traditional preclinical testing, which often relies on two-dimensional (2D) cell cultures and animal models, has limitations in forecasting drug efficacy in humans, with oncology drugs having particularly high failure rates in clinical trials. mdpi.com

Modern preclinical strategies are increasingly incorporating more complex and physiologically relevant models. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are being utilized to better mimic the tumor microenvironment. mdpi.comdiscoveryontarget.com These models can more accurately represent drug diffusion patterns, cell-to-cell signaling, and the presence of vasculature within a tumor. mdpi.com The use of such advanced in vitro models is encouraged to gain a more precise understanding of a drug candidate's activity before moving into in vivo studies. mdpi.com

A well-designed preclinical study for an anthrapyrazole candidate should have clearly defined objectives, focusing on its safety, efficacy, and mechanism of action. noblelifesci.com The primary and secondary endpoints of these studies need to be carefully selected. For instance, a primary endpoint could be the reduction in tumor volume, while secondary endpoints might include assessments of pharmacokinetic and pharmacodynamic (PK/PD) profiles, biomarker expression, and effects on the immune system. noblelifesci.com

The selection of appropriate animal models is also a critical component of the preclinical research strategy. mdpi.com These models serve as a bridge between basic and clinical research, providing insights into disease progression and the therapeutic effects of new drug candidates. mdpi.com For immuno-oncology agents, the use of syngeneic tumor models or humanized mouse models can be particularly valuable for evaluating the interplay between the drug and the immune system.

An integrated approach that combines data from these advanced in vitro and in vivo models is essential for making informed decisions about which anthrapyrazole derivatives should advance to clinical trials. This strategy allows researchers to gather a multi-dimensional understanding of a compound's potential, increasing the likelihood of success in the clinical setting. mdpi.com

Q & A

Q. What is the primary mechanism of action of Losoxantrone hydrochloride in inhibiting cancer cell proliferation?

Losoxantrone hydrochloride, an anthracenedione derivative, intercalates into DNA and stabilizes topoisomerase II-DNA cleavage complexes, inducing single- and double-strand DNA breaks. This disrupts DNA replication, repair, and RNA/protein synthesis. Its reduced cardiotoxicity compared to doxorubicin is attributed to structural modifications that minimize reactive oxygen species generation . Methodologically, researchers validate this mechanism via in vitro DNA-binding assays (e.g., electrophoretic mobility shift assays) and topoisomerase II inhibition studies using purified enzymes.

Q. How is Losoxantrone hydrochloride synthesized, and what are critical purity considerations?

Synthesis involves coupling anthraquinone derivatives with aminoalkyl side chains, followed by hydrochloride salt formation. Critical purity parameters include residual solvent analysis (e.g., N-methylpyrrolidone) via reversed-phase HPLC with UV detection, as outlined in Shea et al. (1998). Impurities exceeding 0.1% require additional purification steps, such as recrystallization or column chromatography .

Q. What preclinical models are used to assess Losoxantrone hydrochloride’s efficacy and toxicity profile?

Standard models include:

- Xenograft murine models for antitumor efficacy (e.g., breast or leukemia cell lines).

- Cardiotoxicity assays comparing left ventricular ejection fraction (LVEF) changes via echocardiography against doxorubicin.

- Hematological toxicity monitored through serial complete blood counts (CBCs) in treated animals .

Advanced Research Questions

Q. How do researchers resolve contradictory data on Losoxantrone’s dose-dependent cytotoxicity across cell lines?

Contradictions arise due to variability in topoisomerase II expression, DNA repair efficiency (e.g., BRCA1/2 status), and drug efflux pumps (e.g., ABCG2). Methodological solutions include:

- Stratifying cell lines by genetic profiling (RNA-seq or CRISPR screens).

- Pharmacodynamic studies using isoform-specific topoisomerase II inhibitors (e.g., ICRF-193 for TOP2A vs. TOP2B).

- Combining Losoxantrone with efflux pump inhibitors (e.g., Ko143) to assess ABCG2-mediated resistance .

Q. What analytical techniques are recommended for quantifying Losoxantrone hydrochloride and its metabolites in biological matrices?

- LC-MS/MS : Validated for plasma/tissue quantification with a lower limit of detection (LLOD) of 1 ng/mL.

- Immunohistochemistry : Detects DNA damage markers (γ-H2AX) in tumor biopsies post-treatment.

- Metabolite profiling : Uses hepatic microsomes with NADPH cofactors to identify hydroxylated metabolites via high-resolution mass spectrometry .

Q. How can Losoxantrone hydrochloride be optimized for combination therapies with immunomodulatory agents?

Preclinical strategies include:

- Sequential dosing : Administer Losoxantrone prior to immune checkpoint inhibitors (e.g., anti-PD-1) to enhance immunogenic cell death.

- Pharmacokinetic synergy studies : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life.

- Transcriptomic analysis : RNA sequencing of tumor-infiltrating lymphocytes to identify cytokine pathways (e.g., IL-17A) potentiated by Losoxantrone .

Q. What experimental designs address Losoxantrone’s variable bioavailability in solid tumors versus hematological malignancies?

- Tissue distribution studies : Radiolabeled Losoxantrone (³H or ¹⁴C) tracked via autoradiography in murine models.

- Tumor permeability assays : Using multicellular spheroids or 3D bioprinted models to simulate stromal barriers.

- Dose fractionation : Comparing daily low-dose vs. bolus regimens to mitigate hypoxia-induced resistance .

Methodological Challenges & Solutions

Q. How are batch-to-batch variability issues in Losoxantrone hydrochloride formulations addressed?

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify labile functional groups.

- QC protocols : Enforce strict specifications for residual solvents (<0.5% NMP), heavy metals (ICP-MS), and polymorphic purity (XRPD) .

Q. What statistical approaches are used to analyze conflicting outcomes in Losoxantrone clinical trial data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.